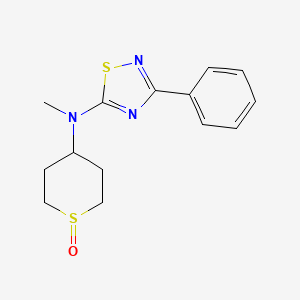![molecular formula C14H21NO3S B7662421 N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide, also known as HCT-1026, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, improvement of insulin sensitivity, and protection against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide in lab experiments is its potential as a therapeutic agent in various diseases. Another advantage is its ability to inhibit multiple signaling pathways, making it a potentially effective treatment for diseases with complex pathologies. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
For N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide research include further exploration of its mechanism of action, identification of its molecular targets, and optimization of its pharmacokinetic properties. This compound may also be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, this compound may be studied in animal models of various diseases to evaluate its therapeutic potential in vivo.
In conclusion, this compound is a compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of multiple signaling pathways, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, but this compound has the potential to be a valuable therapeutic agent in the future.
合成法
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide can be synthesized through a multistep process starting with the reaction of 1-cyclopenten-1-ol with paraformaldehyde to form a cyclic acetal intermediate. This intermediate is then reacted with N-methyl-N-phenylmethanesulfonamide in the presence of a Lewis acid catalyst to produce this compound.
科学的研究の応用
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and inflammation in neuronal cells.
特性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(12-14(16)9-5-6-10-14)19(17,18)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWMGDABHJQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)O)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662354.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B7662359.png)
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
![2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide](/img/structure/B7662402.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)

![5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B7662446.png)
